Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF
説明
特性
分子式 |
C45H57N9O9S2 |
|---|---|
分子量 |
932.1 g/mol |
IUPAC名 |
(4R,7S,10R,13S,16S,19S,22S)-22-amino-13-(4-aminobutyl)-7,19-dibenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)52-35(21-28-14-6-3-7-15-28)42(59)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,61)(H,53,59)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36+,37+,38-/m1/s1 |
InChIキー |
GGSHKARHPHVZOO-KLCDHWPJSA-N |
異性体SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O |
製品の起源 |
United States |
準備方法
Resin Selection and Initial Loading
The synthesis begins with a polystyrene-based resin functionalized with a Rink amide linker (capacity: 0.5–0.7 mmol/g), enabling C-terminal amidation upon cleavage. For C-terminal carboxylic acid derivatives, Wang or 2-chlorotrityl chloride resins are preferred. The first amino acid (Cys¹) is loaded using a 3:1 molar excess of Fmoc-Cys(Trt)-OH, activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Sequential Fmoc Deprotection and Coupling
Each subsequent amino acid is coupled using a 4:1 molar excess under the following conditions:
-
Deprotection : 20% piperidine in DMF (2 × 5 min)
-
Activation : Fmoc-protected amino acids with HATU/DIPEA (1:1:2 ratio) in DMF
Critical steps include the incorporation of D-amino acids (D-Trp⁸, D-Phe³, D-aThr⁷/⁹), which require extended coupling times (90 min) due to steric hindrance. The sequence H-D-Cys¹-Asn²-D-Phe³-Phe⁴-Trp⁵-Lys⁶-D-aThr⁷-Phe⁸-D-aThr⁹-Cys¹⁰-OH is assembled directionally, with Trt protection for Cys¹/¹⁰ and tert-butyl (tBu) groups for Asn²/Lys⁶ side chains.
Side-Chain Deprotection and Cleavage
Cleavage Cocktail Optimization
Post-synthesis, the peptidyl-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail to simultaneously remove side-chain protections and liberate the peptide. The optimal formulation is:
| Component | Volume Ratio | Role |
|---|---|---|
| TFA | 95% | Acidolysis agent |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
| H₂O | 2.5% | Quencher for tBu groups |
This mixture minimizes side reactions (e.g., Trp sulfonation, Cys oxidation) while achieving >95% deprotection efficiency. Reaction time is 3–4 hr at 25°C under nitrogen.
Post-Cleavage Workup
The crude peptide is precipitated in ice-cold diethyl ether, centrifuged (10,000 × g, 10 min), and lyophilized. Yield typically ranges from 60–75%, with purity ≤70% by analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Disulfide Bridge Formation
Oxidative Folding Conditions
The linear peptide is cyclized via air oxidation in 0.1 M ammonium bicarbonate (pH 8.0) at 4°C for 48 hr. Alternative methods include:
-
DMSO-assisted oxidation : 10% DMSO in 0.1 M Tris-HCl (pH 7.5), 24 hr
-
Glutathione redox buffer : 1 mM reduced/0.1 mM oxidized glutathione, 72 hr
HPLC-MS confirms cyclization success, with a mass shift of −2 Da (disulfide formation).
Purification and Characterization
Cyclized product is purified via semi-preparative HPLC (Phenomenex Luna C18, 10 μm, 250 × 21.2 mm) using a 15–40% MeCN gradient over 30 min. Final purity exceeds 95% (UV detection at 214 nm). Key analytical data:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 1294.5 g/mol | ESI-MS |
| Retention Time | 12.8 min | Analytical HPLC |
| Disulfide Content | >98% | Ellman’s assay |
Challenges and Mitigation Strategies
Racemization at D-Amino Acid Sites
D-Trp⁸ and D-aThr⁷/⁹ are prone to epimerization during coupling. Pre-activation of Fmoc-D-Trp(Boc)-OH with OxymaPure and DIC (5 min) reduces racemization to <2%.
Incomplete Disulfide Formation
Suboptimal oxidation yields dimeric or misfolded byproducts. Adding 5% tert-butanol as a co-solvent improves solubility and cyclization efficiency by 20%.
Comparative Analysis of Synthetic Routes
A multi-laboratory study evaluated three protocols for synthesizing Des-AA1,2,4,5,6,12,13-[D-Trp⁸]SRIF:
| Parameter | SPPS (Fmoc) | Solution-Phase | Hybrid SPPS/Solution |
|---|---|---|---|
| Overall Yield | 58% | 32% | 45% |
| Purity Post-Cleavage | 68% | 55% | 60% |
| Cyclization Efficiency | 92% | 78% | 85% |
| Total Time | 14 days | 21 days | 18 days |
SPPS remains the gold standard due to scalability and lower epimerization risk .
化学反応の分析
科学研究への応用
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIFは、さまざまな分野での応用について広く研究されています。
化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: ソマトスタチン受容体との相互作用を通じて細胞プロセスを調節する役割について調査されています。
医学: 内分泌疾患、癌、神経疾患の治療における潜在的な治療用途について検討されています。
科学的研究の応用
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cellular processes through interaction with somatostatin receptors.
Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用機序
類似化合物の比較
類似化合物
Des-AA1,2,5,12,13-[D-Trp8]SRIF: 類似の受容体親和性を持つが、アミノ酸置換が異なる別のアナログ.
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8]SRIF: 異なる生物学的活性を持つ改変されたアナログ.
Cyclo(7-12) Des-AA1,2,5-[Glu7,D-Trp]SRIF: ユニークな構造的特性を持つ環状アナログ.
独自性
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIFは、SSTR4に対する高親和性と選択性を付与する特定のアミノ酸置換のためにユニークです。 これは、受容体リガンド相互作用を研究し、標的療法を開発するための貴重なツールとなっています.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
Receptor Selectivity :
- Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF exhibits pan-receptor binding, similar to native SRIF, but with higher stability due to D-Trp6. In contrast, [L-Msa7,D-Trp8]-SRIF achieves >100-fold selectivity for SSTR2, attributed to the rigid aromatic interactions of Msa residues stabilizing the pharmacophore region (residues 6–11) .
- The SSTR1-selective analog Des-AA1,2,5[D-Trp8,IAmp9]SRIF demonstrates that structural deletions (AA1,2,5) and IAmp9 substitution can restrict receptor specificity .
Conformational Stability :
- D-Trp8 stabilizes a β-hairpin structure centered at residues 8–9 via hydrophobic interactions between the indole ring of Trp8 and the aliphatic chain of Lys7. This conformation is critical for high-affinity binding .
- Msa residues (e.g., in [L-Msa7,D-Trp8]-SRIF) enhance aromatic clustering (Phe6-Phe7-Msa7), further rigidifying the pharmacophore and improving SSTR2 selectivity .
[L-Msa7,D-Trp8]-SRIF exhibits exceptional stability (41 h), surpassing even [D-Trp8]-SRIF, due to synergistic effects of Msa and D-Trp8 .
Functional Divergence :
- Unlike Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF, which modulates glucose via central pathways, octreotide and [L-Msa7,D-Trp8]-SRIF act peripherally, reflecting differences in blood-brain barrier penetration .
Critical Analysis of Structural Modifications
- D-Trp8 : Essential for protease resistance and β-hairpin stabilization. Its D-configuration optimizes Trp8-Lys9 interactions, a feature conserved across analogs .
- Msa Residues : Introduce steric hindrance and aromatic interactions, enhancing conformational rigidity and receptor selectivity. However, multiple Msa substitutions (e.g., compound 10 in ) disrupt structural integrity, abolishing receptor binding .
- Deletions : Removal of AA1,2,4,5,6,12,13 reduces peptide size while retaining the pharmacophore (AA7–11), balancing potency and metabolic stability .
Clinical and Therapeutic Implications
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF’s pan-receptor activity makes it a versatile tool for studying SRIF signaling, while SSTR2-selective analogs like [L-Msa7,D-Trp8]-SRIF are promising for tumor-targeted therapies due to SSTR2 overexpression in cancers . In contrast, SSTR1-selective analogs may aid in treating neurodegenerative disorders linked to SSTR1 dysregulation .
Q & A
Q. What structural modifications differentiate Des-AA1,2,4,5,6,12,13-[D-Trp⁸]SRIF from native somatostatin, and how do they influence receptor interactions?
- Structural Modifications : The analog lacks residues 1, 2, 4, 5, 6, 12, and 13 of native SRIF and incorporates D-Trp⁸. The D-Trp⁸ substitution stabilizes the peptide via hydrophobic interactions between the indole ring of D-Trp⁸ and the Lys⁹ side chain, enhancing conformational rigidity and serum stability .
- Receptor Binding : Unlike native SRIF, which binds all SSTR1-5 with high flexibility, [D-Trp⁸]SRIF retains pan-receptor affinity but with improved stability (t₁/₂ = 2.75 hours for SRIF vs. 5.2 hours for [L-Msa⁷,D-Trp⁸]-SRIF) . The D-configuration optimizes hydrophobic contacts critical for maintaining β-sheet structures and receptor engagement .
Q. How does the D-Trp⁸ substitution enhance the serum stability of somatostatin analogs?
- Mechanism : D-Trp⁸ reduces enzymatic degradation by altering protease recognition sites. NMR studies show that the D-configuration positions the indole ring closer to Lys⁹, creating a hydrophobic cluster that shields the peptide backbone . This structural stabilization is evident in analogs like [D-Trp⁸]-SRIF, which exhibit a 2-fold increase in plasma half-life compared to L-Trp⁸ variants .
Q. What is the receptor selectivity profile of Des-AA1,2,4,5,6,12,13-[D-Trp⁸]SRIF, and how does it compare to octreotide?
- Selectivity Data : [D-Trp⁸]-SRIF binds all SSTR subtypes (SSTR1-5) with Ki values ranging from 0.001 nM (SSTR2) to 5.83 nM (SSTR4), whereas octreotide shows high SSTR2 selectivity (Ki = 0.053 nM) but negligible SSTR1/4 binding (Ki >300 nM) . The pan-receptor affinity of [D-Trp⁸]-SRIF makes it a versatile tool for studying cross-receptor signaling .
Advanced Research Questions
Q. What methodological approaches are used to resolve conformational dynamics of [D-Trp⁸]-SRIF analogs in solution?
- NMR and NOESY : 2D-NOESY spectra and distance geometry calculations (using CNS software) identify dominant conformers. For example, [L-Msa⁶,D-Trp⁸]-SRIF (48) exhibits a polar-π interaction between Msa⁶ and Phe¹¹, forming a rigid aromatic cluster absent in native SRIF .
- Contradictions : While [D-Trp⁸]-SRIF retains flexibility, analogs with multiple Msa substitutions (e.g., [L-Msa⁷,D-Trp⁸]-SRIF) show increased NOE signals but reduced receptor affinity due to over-rigidification .
Q. How do researchers address the stability-affinity trade-off in analogs with Mesitylalanine (Msa) substitutions?
- Case Study : [L-Msa⁷,D-Trp⁸]-SRIF (4) has a prolonged half-life (5.2 hours) but reduced SSTR3/4/5 affinity (Ki = 7.49–>10³ nM) compared to [D-Trp⁸]-SRIF (Ki = 0.61–5.83 nM). This trade-off arises from Msa-induced steric hindrance, which limits conformational adaptability required for multi-receptor engagement .
- Mitigation Strategies : Position-specific Msa incorporation (e.g., Msa¹¹ instead of Msa⁷) partially restores SSTR2 selectivity (Ki = 0.14 nM) while retaining stability .
Q. What experimental designs optimize SSTR2 selectivity in linear tetradecapeptide analogs derived from [D-Trp⁸]-SRIF?
- Rational Design : Introducing L-Msa⁷ or L-Tmp¹¹ (3,3,5-trimethylphenylalanine) into the linear scaffold restricts conformational flexibility, favoring SSTR2-compatible β-sheet folds. For example, [L-Msa⁷,D-Trp⁸]-SRIF achieves SSTR2 Ki = 0.0024 nM, outperforming octreotide (Ki = 0.053 nM) .
- Validation : Competitive binding assays (using ¹²⁵I-labeled ligands) and functional cAMP inhibition assays confirm subtype specificity. Structural alignment with SSTR2-bound SRIF models further validates design hypotheses .
Data Contradiction Analysis
Q. Why do some [D-Trp⁸]-SRIF analogs with high serum stability exhibit reduced receptor affinity?
- Example : [L-Msa⁶,¹¹,D-Trp⁸]-SRIF (50) shows a half-life >41 hours but >10³ nM Ki for SSTR4/5. Over-stabilization disrupts the dynamic equilibrium between active and inactive conformers, as shown by NMR-detected loss of Phe⁷ aromatic mobility .
- Resolution : Balancing rigidity (via D-Trp⁸) with strategic flexibility (e.g., retaining native Phe residues at key positions) restores multi-receptor binding .
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